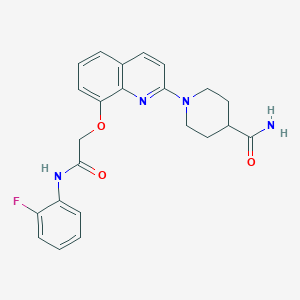

1-(8-(2-((2-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

1-[8-[2-(2-fluoroanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O3/c24-17-5-1-2-6-18(17)26-21(29)14-31-19-7-3-4-15-8-9-20(27-22(15)19)28-12-10-16(11-13-28)23(25)30/h1-9,16H,10-14H2,(H2,25,30)(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWFNVOYVHONFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC=C4F)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-(2-((2-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline is then functionalized with a piperidine ring and a fluorophenyl group through a series of reactions, including nucleophilic substitution and amide bond formation. Common reagents used in these reactions include anhydrous solvents, catalysts like palladium, and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

1-(8-(2-((2-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Research has indicated that derivatives of quinoline and piperidine can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression, such as kinases and other signaling pathways. A study highlighted that modifications to the piperidine moiety can enhance the compound's potency against specific cancer types, including breast and lung cancers .

Kinase Inhibition

The compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in cellular signaling and are often implicated in cancer and other diseases. The structure of 1-(8-(2-((2-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide suggests that it may interact with various kinase targets, potentially leading to the development of selective inhibitors that could minimize side effects compared to traditional chemotherapeutics .

Neuropharmacology

CNS Activity

Research into the central nervous system (CNS) effects of quinoline derivatives has revealed their potential as neuroprotective agents. The compound's ability to penetrate the blood-brain barrier may allow it to exert protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that similar compounds can modulate neurotransmitter systems, providing a basis for their use in treating cognitive disorders .

Antimicrobial Properties

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of quinoline derivatives have been well-documented. Compounds structurally related to this compound have demonstrated efficacy against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). This makes them promising candidates for new antimicrobial therapies .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy and safety profiles of new drug candidates. Research has focused on how variations in the substituents on the quinoline and piperidine rings affect biological activity. For example, modifications to the fluorophenyl group have been shown to enhance binding affinity to target proteins, thereby increasing potency against specific diseases .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of quinoline-piperidine derivatives, including this compound), against a panel of cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of existing treatments, suggesting potential for further development into clinical candidates .

Case Study 2: CNS Protection

In an animal model for neurodegeneration, administration of similar compounds resulted in reduced neuronal loss and improved cognitive function compared to control groups. These findings support further investigation into the neuroprotective mechanisms at play and highlight the therapeutic potential of this class of compounds in treating neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 1-(8-(2-((2-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and quinoline core are likely critical for binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Modifications to the Phenyl Substituent

A closely related analog, 1-(8-(2-((2,4-Dimethylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide (), replaces the 2-fluorophenyl group with a 2,4-dimethylphenyl moiety. The methyl groups may enhance steric hindrance, affecting binding affinity compared to the fluorine atom’s electron-withdrawing effects in the parent compound .

1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide () retains the 2-fluorophenylamino-2-oxoethoxy group but replaces the quinoline core with a phenyl-pyrrolidine system. The pyrrolidine ring’s reduced conformational flexibility compared to piperidine may limit adaptability to binding pockets, though the 4-methoxybenzyl group could improve membrane permeability .

Variations in the Linker and Core Scaffold

2-(4-Methoxyphenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)piperidine-4-carboxylate () replaces the ethoxy linker with a sulfonyl group and substitutes the carboxamide with a carboxylate ester. The sulfonyl group’s electron-withdrawing nature may alter electronic distribution, while the ester moiety reduces metabolic stability compared to the carboxamide .

2-(4-ETHYLPIPERAZIN-1-YL)-8-(2-FLUOROPHENYL)QUINOLINE () substitutes the piperidine-4-carboxamide with a 4-ethylpiperazinyl group. Piperazine’s basicity increases water solubility but may reduce blood-brain barrier penetration.

Functional Group Replacements

1-{2-[(5-amino-2-fluorophenyl)amino]-2-oxoethyl}piperidine-4-carboxamide () introduces an additional amino group on the phenyl ring. The amino group’s polarity could improve solubility but reduce lipophilicity .

V011-2749 () features a piperidine-4-carboxamide core but replaces the quinoline-ethoxy moiety with a bromo-chlorophenyl-acetyl group.

Key Structural and Functional Insights

Biologische Aktivität

The compound 1-(8-(2-((2-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A quinoline moiety, known for various biological activities.

- A piperidine ring, which often contributes to the pharmacological properties of drugs.

- A 2-fluorophenyl group that may enhance binding affinity and selectivity towards biological targets.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, it has been suggested that quinoline derivatives can inhibit protease-activated receptors (PARs), which are implicated in various pathological conditions including cancer and inflammation .

- Receptor Modulation : The compound might interact with nuclear receptors, influencing gene expression related to cell proliferation and apoptosis. This interaction is particularly relevant in cancer therapy where modulation of receptor activity can lead to reduced tumor growth .

- Antioxidant Activity : Quinoline derivatives have been reported to exhibit antioxidant properties, which can protect cells from oxidative stress and may play a role in neuroprotection and anti-inflammatory effects .

Biological Activity Data

A summary of the biological activities reported for the compound is presented in Table 1.

Case Study 1: Anticancer Potential

In a study investigating the anticancer properties of various quinoline derivatives, it was found that compounds similar to This compound exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Case Study 2: Neuroprotective Effects

Another research effort explored the neuroprotective effects of quinoline derivatives in models of oxidative stress. The compound demonstrated significant protective effects against neuronal cell death induced by oxidative agents, suggesting its potential use in treating neurodegenerative diseases .

Q & A

Q. Table 1: Synthesis Optimization Parameters

Advanced: What methodological approaches resolve structural contradictions in spectroscopic data?

Methodological Answer:

Discrepancies in NMR or mass spectrometry data often arise from stereochemical ambiguities or solvent effects. Recommended strategies:

- X-ray Crystallography : Resolve absolute configuration, as demonstrated in for a fluorophenyl-ethenylquinoline derivative, which confirmed hydrogen bonding (C–H···O interactions) influencing molecular packing .

- Dynamic NMR Studies : Detect rotational barriers in amide bonds (e.g., piperidine-carboxamide moiety) under variable temperatures.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Basic: What are best practices for characterizing purity and structural integrity?

Methodological Answer:

- HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient to assess purity (>95%). Monitor UV absorption at 254 nm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₂₂FN₃O₃ requires m/z 416.1721 [M+H]⁺).

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). For example, the quinoline C8-OCH₂ signal typically appears at δ 4.5–5.0 ppm .

Advanced: How to design SAR studies for identifying biological targets?

Methodological Answer:

- Core Modifications : Synthesize analogs with variations in the quinoline (e.g., substituents at C2/C8) or piperidine (e.g., N-alkylation) moieties. highlights late-stage diversification of quinoline derivatives to explore anti-proliferative activity .

- In Silico Screening : Dock compounds into target proteins (e.g., kinases) using AutoDock Vina. Prioritize candidates with binding energies < -8 kcal/mol.

- Functional Assays : Test inhibition of enzymatic activity (e.g., IC₅₀ determination via fluorescence-based assays) .

Q. Table 2: SAR Design Framework

| Modification Site | Biological Impact | Assay Example | Source |

|---|---|---|---|

| Quinoline C8-OCH₂ | Solubility/Bioavailability | LogP measurement | |

| Piperidine Carboxamide | Target Binding Affinity | SPR or ITC binding assays |

Advanced: How to resolve discrepancies in reported biological activity data?

Methodological Answer:

Contradictions may stem from assay conditions or compound stability. Mitigation strategies:

- Standardized Protocols : Use identical cell lines (e.g., HEK293 or HepG2) and serum-free media to minimize variability .

- Stability Profiling : Assess compound degradation in PBS or DMEM at 37°C over 24 hours via LC-MS. notes storage at -20°C under argon to prevent oxidation .

- Meta-Analysis : Pool data from multiple studies (e.g., ’s environmental impact framework) to identify trends in cytotoxicity or enzyme inhibition .

Basic: What are critical considerations for compound stability during storage?

Methodological Answer:

- Storage Conditions : Store lyophilized powder at -20°C in amber vials under inert gas (argon) to prevent hydrolysis/oxidation .

- Solubility Testing : Pre-dissolve in DMSO (10 mM stock) and dilute in assay buffers (≤0.1% DMSO final) to avoid precipitation .

- Periodic Reanalysis : Confirm stability via HPLC every 6 months.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.